molecular formula C27H50N2O4 B14510169 Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butylpropanedioate CAS No. 63843-88-9

Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butylpropanedioate

Cat. No.: B14510169
CAS No.: 63843-88-9
M. Wt: 466.7 g/mol
InChI Key: HCMAXDHDMGVMBS-UHFFFAOYSA-N
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Description

Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butylpropanedioate is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by the presence of two 1,2,2,6,6-pentamethylpiperidin-4-yl groups attached to a butylpropanedioate backbone, making it a versatile molecule in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butylpropanedioate typically involves the reaction of 1,2,2,6,6-pentamethylpiperidine with butylpropanedioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial production also involves purification steps such as distillation and crystallization to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butylpropanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butylpropanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butylpropanedioate involves its interaction with molecular targets and pathways within a system. The compound exerts its effects by stabilizing free radicals and preventing oxidative degradation. This is achieved through the donation of hydrogen atoms from the piperidinyl groups, which neutralize free radicals and inhibit chain reactions that lead to degradation .

Comparison with Similar Compounds

Similar Compounds

  • Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butyl(3,5-di-tert-butyl-4-hydroxybenzyl)malonate
  • Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) butylmalonate
  • Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate

Uniqueness

Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butylpropanedioate is unique due to its specific structure, which provides enhanced stability and reactivity compared to similar compounds. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2-butylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50N2O4/c1-12-13-14-21(22(30)32-19-15-24(2,3)28(10)25(4,5)16-19)23(31)33-20-17-26(6,7)29(11)27(8,9)18-20/h19-21H,12-18H2,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMAXDHDMGVMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC1CC(N(C(C1)(C)C)C)(C)C)C(=O)OC2CC(N(C(C2)(C)C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626889
Record name Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63843-88-9
Record name Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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